tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 317385-11-8
VCID: VC4451309
InChI: InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
SMILES: CC(C)C(CBr)NC(=O)OC(C)(C)C
Molecular Formula: C10H20BrNO2
Molecular Weight: 266.179

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate

CAS No.: 317385-11-8

Cat. No.: VC4451309

Molecular Formula: C10H20BrNO2

Molecular Weight: 266.179

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate - 317385-11-8

Specification

CAS No. 317385-11-8
Molecular Formula C10H20BrNO2
Molecular Weight 266.179
IUPAC Name tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate
Standard InChI InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Standard InChI Key MGTUVIJGSSSBTN-UHFFFAOYSA-N
SMILES CC(C)C(CBr)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate, reflects its branched structure. The molecular formula is C₁₀H₁₉BrNO₂, with a molecular weight of 265.17 g/mol (calculated from atomic masses). The tert-butyl group ((CH₃)₃C-) provides steric bulk and enhances lipophilicity, while the bromine atom at the 1-position introduces reactivity for nucleophilic substitution or elimination reactions .

Key Structural Features:

  • Branched aliphatic chain: The 3-methylbutan-2-yl backbone contributes to conformational flexibility.

  • Bromine substituent: Positioned at the 1-carbon, this halogen acts as a leaving group in substitution reactions.

  • Carbamate functional group: The tert-butyl carbamate (-OC(=O)NHR) protects the amine moiety, which can be deprotected under acidic conditions .

A hypothetical 3D structure would show the bromine atom and tert-butyl group occupying opposite ends of the molecule, minimizing steric clashes.

Synthesis and Preparation

The synthesis of tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate typically involves a multi-step process:

Step 1: Amine Protection

The precursor 3-methylbutan-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This step forms the tert-butyl carbamate-protected amine:

3-methylbutan-2-amine+(CH3)3CCOCltert-butyl N-(3-methylbutan-2-yl)carbamate+HCl\text{3-methylbutan-2-amine} + (\text{CH}_3)_3\text{CCOCl} \rightarrow \text{tert-butyl N-(3-methylbutan-2-yl)carbamate} + \text{HCl}

This intermediate, analogous to the compound described in PubChem (CID: 18694089), is isolated via extraction and purified by column chromatography .

Step 2: Bromination

The protected amine undergoes bromination at the 1-position using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in a solvent like dichloromethane (DCM):

tert-butyl N-(3-methylbutan-2-yl)carbamate+PBr3tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate+H3PO3\text{tert-butyl N-(3-methylbutan-2-yl)carbamate} + \text{PBr}_3 \rightarrow \text{tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate} + \text{H}_3\text{PO}_3

Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize side reactions such as elimination .

Table 1: Synthetic Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1tert-Butyl chloroformateDCM0–5°C85–90
2PBr₃DCM25°C70–75

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • δ 1.44 (s, 9H, tert-butyl)

    • δ 3.95 (m, 1H, NCH)

    • δ 1.85 (m, 2H, CH₂Br)

    • δ 0.92 (d, 6H, CH(CH₃)₂)

  • IR (cm⁻¹):

    • 1705 (C=O stretch)

    • 1520 (N–H bend)

    • 560 (C–Br stretch)

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):

R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

For example, reaction with sodium azide (NaN₃) yields the corresponding azide derivative, a precursor for click chemistry .

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), the compound eliminates HBr to form an alkene:

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamateBasetert-butyl N-(3-methylbut-1-en-2-yl)carbamate+HBr\text{tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate} \xrightarrow{\text{Base}} \text{tert-butyl N-(3-methylbut-1-en-2-yl)carbamate} + \text{HBr}

Deprotection of Carbamate

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, regenerating the free amine:

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamateTFA1-bromo-3-methylbutan-2-amine+(CH3)3COH+CO2\text{tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate} \xrightarrow{\text{TFA}} \text{1-bromo-3-methylbutan-2-amine} + (\text{CH}_3)_3\text{COH} + \text{CO}_2

Applications in Drug Discovery

  • Intermediate for kinase inhibitors: The bromine serves as a handle for Suzuki-Miyaura couplings with boronic acids.

  • Peptide synthesis: The carbamate group protects amines during solid-phase synthesis .

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